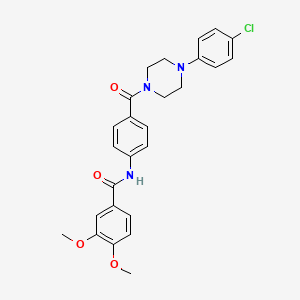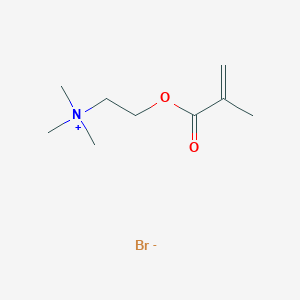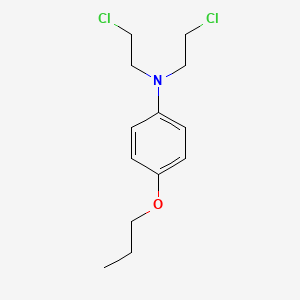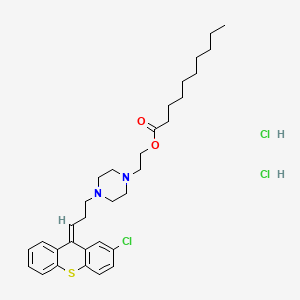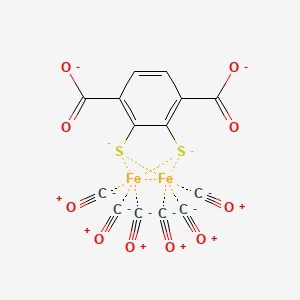
Carbon monoxide;2,3-disulfidoterephthalate;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbon monoxide;2,3-disulfidoterephthalate;iron is a complex compound that combines carbon monoxide, 2,3-disulfidoterephthalate, and iron
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of carbon monoxide;2,3-disulfidoterephthalate;iron involves several synthetic routesThe reaction typically occurs at elevated temperatures and pressures to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors where iron and 2,3-disulfidoterephthalate are combined with carbon monoxide. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Carbon monoxide;2,3-disulfidoterephthalate;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron and sulfur-containing products.
Reduction: It can be reduced to form lower oxidation states of iron and sulfur compounds.
Substitution: The compound can undergo substitution reactions where ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or carbon monoxide, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various iron-sulfur complexes, carbon dioxide, and substituted terephthalate compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, carbon monoxide;2,3-disulfidoterephthalate;iron is used as a catalyst in various reactions, including carbonylation and hydrogenation processes. Its unique properties make it an effective catalyst for these reactions .
Biology
In biological research, this compound is studied for its potential role in cellular processes and its interaction with biological molecules. It is also investigated for its potential use in drug delivery systems .
Medicine
In medicine, this compound is explored for its therapeutic potential, particularly in the treatment of diseases related to oxidative stress and inflammation. Its ability to release carbon monoxide in a controlled manner makes it a promising candidate for therapeutic applications .
Industry
In industrial applications, this compound is used in the production of advanced materials, including nanomaterials and polymers. Its unique chemical properties make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of carbon monoxide;2,3-disulfidoterephthalate;iron involves the release of carbon monoxide, which interacts with various molecular targets and pathways. Carbon monoxide can bind to heme-containing proteins, affecting their function and leading to various biological effects. Additionally, the iron and sulfur components of the compound can participate in redox reactions, contributing to its overall mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other iron-sulfur complexes and carbon monoxide-releasing molecules (CO-RMs). These compounds share some chemical properties but differ in their specific structures and reactivity .
Uniqueness
What sets carbon monoxide;2,3-disulfidoterephthalate;iron apart is its unique combination of carbon monoxide, iron, and 2,3-disulfidoterephthalate, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactions that are not observed in other similar compounds .
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and potential for various reactions make it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C14H2Fe2O10S2-4 |
|---|---|
Molekulargewicht |
506.0 g/mol |
IUPAC-Name |
carbon monoxide;2,3-disulfidoterephthalate;iron |
InChI |
InChI=1S/C8H6O4S2.6CO.2Fe/c9-7(10)3-1-2-4(8(11)12)6(14)5(3)13;6*1-2;;/h1-2,13-14H,(H,9,10)(H,11,12);;;;;;;;/p-4 |
InChI-Schlüssel |
KFFNHZKIVBDDDO-UHFFFAOYSA-J |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC(=C(C(=C1C(=O)[O-])[S-])[S-])C(=O)[O-].[Fe].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


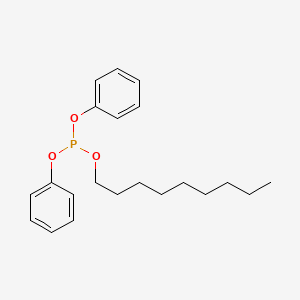
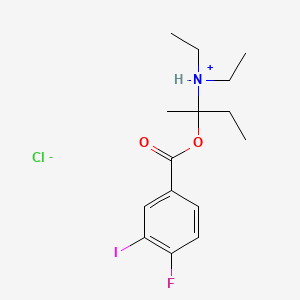
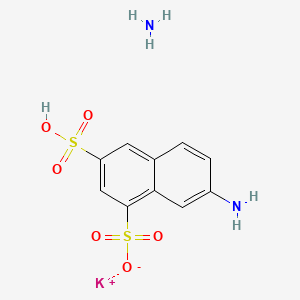
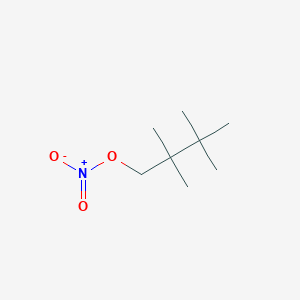
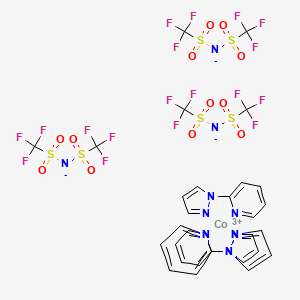
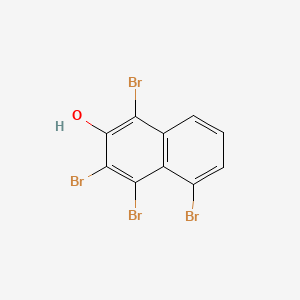
![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)
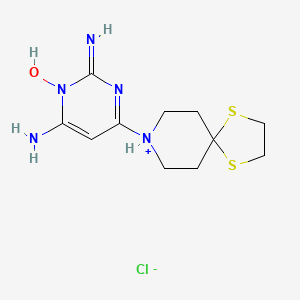
![1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene](/img/structure/B13787326.png)
